molecular formula C5H10N2O3 B13211948 2-[3-(Aminooxy)azetidin-3-yl]acetic acid

2-[3-(Aminooxy)azetidin-3-yl]acetic acid

Cat. No.: B13211948
M. Wt: 146.14 g/mol
InChI Key: ZXUIRBYHSIZRJC-UHFFFAOYSA-N
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Description

2-[3-(Aminooxy)azetidin-3-yl]acetic acid is a heterocyclic compound featuring an azetidine ring, which is a four-membered nitrogen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Aminooxy)azetidin-3-yl]acetic acid typically involves the formation of the azetidine ring followed by the introduction of the aminooxy group. One common method starts with the preparation of (N-Boc-azetidin-3-ylidene)acetate from (N-Boc)azetidin-3-one using the Horner–Wadsworth–Emmons reaction. This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This would include the use of efficient catalysts and reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Aminooxy)azetidin-3-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The aminooxy group can be oxidized under specific conditions.

    Reduction: The azetidine ring can be reduced to form different derivatives.

    Substitution: The compound can participate in substitution reactions, particularly at the aminooxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could produce various reduced forms of the azetidine ring.

Scientific Research Applications

2-[3-(Aminooxy)azetidin-3-yl]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive aminooxy group.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[3-(Aminooxy)azetidin-3-yl]acetic acid involves its interaction with various molecular targets. The aminooxy group is highly reactive and can form covalent bonds with carbonyl-containing compounds, making it useful in biochemical applications. The azetidine ring can also interact with biological targets, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(Aminooxy)azetidin-3-yl]acetic acid is unique due to the presence of both the azetidine ring and the aminooxy group. This combination provides a distinct set of chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not be suitable for.

Properties

Molecular Formula

C5H10N2O3

Molecular Weight

146.14 g/mol

IUPAC Name

2-(3-aminooxyazetidin-3-yl)acetic acid

InChI

InChI=1S/C5H10N2O3/c6-10-5(1-4(8)9)2-7-3-5/h7H,1-3,6H2,(H,8,9)

InChI Key

ZXUIRBYHSIZRJC-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)(CC(=O)O)ON

Origin of Product

United States

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